molecular formula C15H10ClNO3 B6405432 4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid CAS No. 1261980-37-3

4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid

Cat. No.: B6405432
CAS No.: 1261980-37-3
M. Wt: 287.70 g/mol
InChI Key: GPJLCQJKBKPQRA-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes a chloro, cyano, and methoxy functional group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid typically involves multi-step organic synthesis. One common method starts with the synthesis of 4-chloro-3-cyanophenylboronic acid, which is then coupled with 3-methoxybenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution reactions.

Major Products

    Oxidation: 4-(4-Chloro-3-hydroxyphenyl)-3-methoxybenzoic acid.

    Reduction: 4-(4-Chloro-3-aminophenyl)-3-methoxybenzoic acid.

    Substitution: 4-(4-Amino-3-cyanophenyl)-3-methoxybenzoic acid.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The chloro and cyano groups can form strong interactions with biological targets, while the methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid
  • 4-(4-Chloro-3-aminophenyl)-3-methoxybenzoic acid
  • 4-(4-Amino-3-cyanophenyl)-3-methoxybenzoic acid

Uniqueness

4-(4-Chloro-3-cyanophenyl)-3-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chloro and cyano) and electron-donating (methoxy) groups allows for versatile chemical modifications and interactions with various targets.

Properties

IUPAC Name

4-(4-chloro-3-cyanophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-20-14-7-10(15(18)19)2-4-12(14)9-3-5-13(16)11(6-9)8-17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJLCQJKBKPQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690775
Record name 4'-Chloro-3'-cyano-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-37-3
Record name 4'-Chloro-3'-cyano-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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